2-Thiabicyclo[3.2.0]hepta-1(5),3-diene 2-Thiabicyclo[3.2.0]hepta-1(5),3-diene
Brand Name: Vulcanchem
CAS No.: 111999-57-6
VCID: VC19148215
InChI: InChI=1S/C6H6S/c1-2-6-5(1)3-4-7-6/h3-4H,1-2H2
SMILES:
Molecular Formula: C6H6S
Molecular Weight: 110.18 g/mol

2-Thiabicyclo[3.2.0]hepta-1(5),3-diene

CAS No.: 111999-57-6

Cat. No.: VC19148215

Molecular Formula: C6H6S

Molecular Weight: 110.18 g/mol

* For research use only. Not for human or veterinary use.

2-Thiabicyclo[3.2.0]hepta-1(5),3-diene - 111999-57-6

Specification

CAS No. 111999-57-6
Molecular Formula C6H6S
Molecular Weight 110.18 g/mol
IUPAC Name 2-thiabicyclo[3.2.0]hepta-1(5),3-diene
Standard InChI InChI=1S/C6H6S/c1-2-6-5(1)3-4-7-6/h3-4H,1-2H2
Standard InChI Key JFJPGLVXPZVMCA-UHFFFAOYSA-N
Canonical SMILES C1CC2=C1C=CS2

Introduction

Structural Characteristics and Nomenclature

Bicyclic Framework and Functional Groups

The compound’s name, 2-thiabicyclo[3.2.0]hepta-1(5),3-diene, reflects its bicyclo[3.2.0] skeleton, which comprises a seven-membered system with bridgehead sulfur at position 2. The numbering denotes double bonds at positions 1(5) and 3, forming a conjugated diene system . The sulfur atom replaces a carbon in the bridge, introducing electronic and steric effects that influence reactivity.

Table 1: Core Structural Properties

PropertyValue/DescriptionSource
Molecular FormulaC₇H₈S (varies with substituents)
Ring SystemBicyclo[3.2.0]
Double Bond Positions1(5) and 3
Key Functional GroupsDiene, thioether

Synthesis and Derivative Formation

Cycloaddition with 2-Butynedinitrile

The primary synthetic route involves a thermal [2+2] cycloaddition between 2-butynedinitrile and alkyl-substituted thiophenes, catalyzed by aluminum chloride. For example, reacting 2,5-dimethylthiophene with 2-butynedinitrile at 80°C yields 6,7-dicyano-2-thiabicyclo[3.2.0]hepta-3,6-diene derivatives in 60–70% yields .

Table 2: Representative Synthesis Conditions

ReactantCatalystTemperatureYieldProduct Derivative
2,5-DimethylthiopheneAlCl₃80°C65%6,7-Dicyano-3,6-diene
2-tert-ButylthiopheneAlCl₃100°C71%6,7-Dicyano-3,6-diene

Substituent Effects

Alkyl substituents on the thiophene ring (e.g., methyl, tert-butyl) enhance cycloaddition yields by stabilizing transition states through steric and electronic effects . Tert-butyl groups at bridgehead positions (e.g., C-5) accelerate subsequent thermal rearrangements by weakening adjacent bonds .

Thermal Rearrangement Mechanisms

Antarafacial-Antarafacial Cope Rearrangement

Heating 6,7-dicyano derivatives (e.g., 1–3) at 110–140°C induces a symmetry-allowed Cope rearrangement, yielding 4,5-dicyano isomers (4–6) with 82–84% efficiency . Activation parameters (ΔH‡ = 120–140 kJ·mol⁻¹, ΔS‡ ≈ 0 J·K⁻¹·mol⁻¹) support a concerted mechanism with minimal solvent polarity dependence .

Table 3: Thermal Isomerization Data

Starting MaterialProductTemperatureRate Constant (s⁻¹)ΔH‡ (kJ·mol⁻¹)
6,7-Dicyano-14,5-Dicyano-4110°C1.2 × 10⁻⁴125
6,7-Dicyano-34,5-Dicyano-6140°C3.8 × 10⁻⁴138

Steric and Electronic Influences

tert-Butyl substituents at C-5 lower activation barriers by 15–20 kJ·mol⁻¹ compared to methyl groups, attributed to bond-weakening and conformational adjustments . UV-Vis spectra reveal charge-transfer transitions (λₘₐₓ = 377 nm) that correlate with rearrangement rates .

Photochemical Behavior

Diradical-Mediated Isomerization

UV irradiation of 6,7-dicyano derivatives (1–3) cleaves the C1–S bond, generating diradical intermediates that recombine to form 1,7-dicyano isomers (7–9) . Prolonged irradiation of 9 yields 10, a 3,5-dimethyl derivative, via secondary rearrangements .

Table 4: Photochemical Products

Starting MaterialIrradiation TimeMajor ProductYield
6,7-Dicyano-31 hour1,7-Dicyano-974%
1,7-Dicyano-98 hours3,5-Dimethyl-1050%

Mechanistic Pathways

The photochemical pathway contrasts with thermal routes, favoring bond cleavage over sigmatropic shifts. ESR evidence supports diradical intermediates, with spin densities localized at C1 and C5 .

Physicochemical Properties

Spectral Characterization

  • ¹H NMR: Bridgehead protons resonate at δ 3.2–3.5 ppm, while vinylic protons appear at δ 5.8–6.1 ppm .

  • IR: Nitrile stretches at 2230–2250 cm⁻¹ confirm dicyano functionality .

Stability and Reactivity

The compound is stable under inert atmospheres but prone to oxidation at sulfur. Diene moieties participate in Diels-Alder reactions, though this is less explored in literature .

Applications and Future Directions

Precursors to Thiepins

2-Thiabicyclo[3.2.0]hepta-1(5),3-dienes are hypothesized as intermediates in thiepin synthesis, though competing rearrangements limit practical utility .

Materials Science

Conjugated dienes and electron-withdrawing cyano groups suggest potential in conductive polymers or nonlinear optical materials, warranting further study .

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